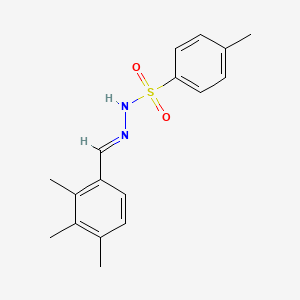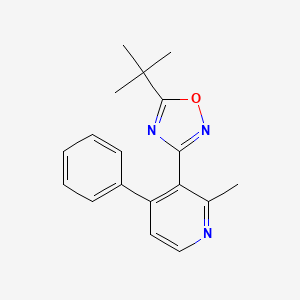![molecular formula C17H22N2O3 B5523173 ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)
ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate, also known as EMDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMDP belongs to the family of pyrrole derivatives and is known to have a wide range of biological activities.
科学的研究の応用
Organic Synthesis and Material Science
This compound is involved in the synthesis of complex molecules and materials due to its versatile chemical structure. For instance, it has been used in the synthesis of pyrrole derivatives, which are crucial intermediates in the production of various organic compounds. Studies such as the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole carboxylates, highlight its role in creating compounds with potential applications in dye manufacturing and material science due to their unique electronic and structural properties (Žugelj et al., 2009). Additionally, research on the oxidation products of substituted pyrroles demonstrates its importance in understanding chemical stability and reactivity, which is vital for developing new materials and chemical processes (Cirrincione et al., 1987).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate are explored for their biological activities. For example, research on antimitotic agents shows the synthesis and biological evaluation of chiral isomers of certain ethyl carbamate derivatives, investigating their potential as novel therapeutic agents due to their selectivity and potency in biological systems (Temple & Rener, 1992). This demonstrates the compound's relevance in drug discovery and development, especially in targeting specific disease mechanisms.
Corrosion Inhibition
Another application area is in corrosion inhibition, where derivatives of the compound have been evaluated for their efficiency in protecting metals against corrosion. This is critical for extending the life of metal components in industrial applications. Studies on pyran derivatives for acid corrosion mitigation reveal that such compounds show high inhibition efficiency, which could be valuable for developing new corrosion inhibitors (Saranya et al., 2020).
Advanced Materials and Catalysis
Additionally, the compound finds applications in the synthesis of advanced materials and as intermediates in catalytic processes. Research on the reaction pathways and energetics of catalyzed reactions involving ethylene and biomass-derived furans for producing biobased terephthalic acid precursors exemplifies its role in sustainable chemistry and material science (Pacheco et al., 2015).
作用機序
将来の方向性
The vast majority of biologically active substances that have the prospect of use as pharmaceuticals belong to heterocyclic compounds with a high degree of functionalization . Therefore, it is necessary to identify new biologically active compounds, including those with antimicrobial activity . This makes azomethines an object of the medicinal chemistry research .
特性
IUPAC Name |
ethyl 4-[(3-methoxyanilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-22-17(20)16-11(2)15(12(3)19-16)10-18-13-7-6-8-14(9-13)21-4/h6-9,18-19H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQYSOBYVHCQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)
![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)
![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)



![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)

![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)

